molecular formula C18H23NO3 B5102207 5-(4-Methoxyphenyl)-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one

5-(4-Methoxyphenyl)-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one

Cat. No.: B5102207
M. Wt: 301.4 g/mol
InChI Key: YHVQUDWSKWALJV-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one is a cyclohexenone derivative characterized by a conjugated α,β-unsaturated ketone core. Its structure includes a 4-methoxyphenyl substituent at the 5-position and an oxolane (tetrahydrofuran)-derived aminomethyl group at the 3-position. Such structural features are critical in medicinal chemistry, as cyclohexenones are known precursors for bioactive molecules, including antimicrobial and antitumor agents .

Properties

IUPAC Name

5-(4-methoxyphenyl)-3-(oxolan-2-ylmethylamino)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-21-17-6-4-13(5-7-17)14-9-15(11-16(20)10-14)19-12-18-3-2-8-22-18/h4-7,11,14,18-19H,2-3,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVQUDWSKWALJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=CC(=O)C2)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Oxolan-2-ylmethylamino Group: This step involves the nucleophilic substitution of an appropriate amine with an oxirane derivative to form the oxolan-2-ylmethylamino group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Scientific Research Applications

5-(4-Methoxyphenyl)-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound differs from analogous cyclohexenones in the nature of its substituents. Key comparisons include:

Compound Name Substituents (Position 3) Substituents (Position 5) Molecular Weight (g/mol) Key Structural Features
Target Compound (Oxolan-2-ylmethyl)amino 4-Methoxyphenyl ~327.4 (calculated) Oxolane ring introduces H-bonding capacity
5-(4-Methylphenyl)-3-phenylcyclohex-2-en-1-one Phenyl 4-Methylphenyl 262.33 Rigid phenyl groups limit conformational flexibility
5-(4-Methylphenyl)-3-[(E)-2-(4-methylphenyl)ethenyl]cyclohex-2-en-1-one (E)-2-(4-Methylphenyl)ethenyl 4-Methylphenyl 314.4 Extended conjugation via ethenyl group

Key Observations :

  • Steric and Conformational Flexibility: The oxolane-derived amino group offers greater rotational freedom compared to rigid ethenyl or phenyl substituents, which may influence binding interactions in biological systems .
Crystallographic and Physicochemical Properties
Property Target Compound (Inferred) 5-(4-Methylphenyl)-3-phenyl Analog 5-(4-Methylphenyl)-3-ethenyl Analog
Crystal System Likely monoclinic (P2₁/c) Monoclinic (P2₁/c) Monoclinic (P2₁/c)
Dihedral Angle Not reported 53.55° (between aromatic rings) Similar packing via C–H···O interactions
Solubility Enhanced by oxolane’s polarity Lower (apolar methyl/phenyl groups) Moderate (ethenyl group adds polarity)

Key Observations :

  • The oxolane substituent in the target compound may improve solubility in polar solvents compared to methyl/phenyl analogs.
  • Weak intermolecular interactions (e.g., C–H···O) dominate packing in related structures, suggesting similar trends for the target compound .

Biological Activity

5-(4-Methoxyphenyl)-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one is a compound of interest due to its potential biological activities. This article reviews the available research on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H19NO2. The compound features a methoxyphenyl group, a cyclohexenone core, and an oxolane moiety, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various strains of bacteria.
  • Anticancer Potential : Investigations into its anticancer effects have shown promise, particularly in inhibiting cell proliferation in specific cancer cell lines.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and cancer progression, such as lipoxygenases.
  • Receptor Interaction : It may interact with cellular receptors, altering signaling pathways that lead to therapeutic effects.
  • Cell Cycle Modulation : Evidence suggests that it can affect the cell cycle, leading to apoptosis in cancer cells.

Antimicrobial Activity

A study assessed the antimicrobial properties of various derivatives related to this compound. It demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating its potential as an antimicrobial agent .

Anticancer Studies

Research on the anticancer effects highlighted that the compound inhibited cell growth in breast cancer cell lines. The mechanism involved apoptosis induction through caspase activation and modulation of the Bcl-2 family proteins .

Anti-inflammatory Effects

In vitro studies revealed that the compound could reduce pro-inflammatory cytokine production in macrophages. This suggests its potential utility in treating conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialModerate activity against S. typhi and B. subtilis
AnticancerInhibition of breast cancer cell growth
Anti-inflammatoryReduction in cytokine production

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